Praseodymium nitride

Übersicht

Beschreibung

Synthesis Analysis

Praseodymium nitride can be synthesized through various methods, including co-condensation of laser-ablated praseodymium atoms with nitric oxide (NO) in a solid neon matrix. This process yields both the neutral molecule NPrO and its anion NPrO− . These species are characterized by linear structures containing Pr-N triple bonds and Pr-O double bonds .

Molecular Structure Analysis

The neutral NPrO molecule features a 4f^0 electron configuration and a Pr(V) oxidation state, akin to the isoelectronic PrO^2+ ion. In contrast, the NPrO− anion possesses a 4f^1 electron configuration and a Pr(IV) oxidation state. These findings highlight the existence of pentavalent this compound-oxides , expanding our understanding of lanthanide chemistry beyond the commonly observed +III or +II oxidation states .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Electrochemical Detection

Praseodymium nitride, in combination with other elements, has been explored for electrochemical applications. A study by Kokulnathan and Chen (2019) demonstrated the use of praseodymium vanadate-decorated sulfur-doped carbon nitride hybrid nanocomposite for the electrochemical detection of the antibiotic drug metronidazole. This material displayed excellent sensitivity, low detection limits, and high recoveries, suggesting its potential for real-time environmental contaminant detection applications (Kokulnathan & Chen, 2019).

Photocatalysis

In the field of photocatalysis, the unique properties of this compound are harnessed for environmental applications. Prakash et al. (2021) reported the creation of a heterostructured praseodymium molybdate@polymeric graphitic carbon nitride, which demonstrated high efficiency in the degradation of carcinogenic pollutants under visible light. This research highlights the potential of this compound-based materials in mitigating aquatic pollutants and environmental crises (Prakash et al., 2021).

Solid Oxide Fuel Cells

Research by Dogdibegovic et al. (2016) explored the application of praseodymium nickelate in solid oxide fuel cells. Their study focused on quantifying phase evolution in praseodymium nickelate-based oxygen electrodes, highlighting the material's potential in enhancing the performance of solid oxide fuel cells (Dogdibegovic et al., 2016).

Optical Properties

Sato et al. (2019) investigated the optical properties of praseodymium ions implanted in gallium nitride, revealing their potential for quantum optoelectronic applications. The study showed room temperature optical properties of praseodymium in GaN, indicating its applicability in advanced optical devices (Sato et al., 2019).

Eigenschaften

IUPAC Name |

azanylidynepraseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZBEIBQMTAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

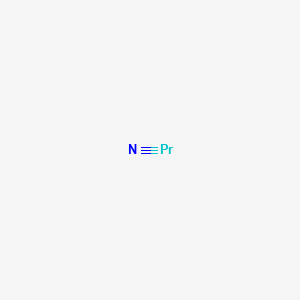

N#[Pr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NPr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067139 | |

| Record name | Praseodymium nitride (PrN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.915 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25764-09-4 | |

| Record name | Praseodymium nitride (PrN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium nitride (PrN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium nitride (PrN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium nitride (PrN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.